N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWZKOLMGCBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Halogenation: The nitration of N-phenylbenzenesulfonamide followed by halogenation to introduce the nitro and bromo groups.
Formation of Dihydropyridine Ring: The dihydropyridine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow reactors to ensure consistent quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyridinecarboxamide Analogs
Physicochemical and Crystallographic Properties
- Bromine contributes to higher lipophilicity (logP ~3.5 estimated) relative to chlorine-containing analogs (e.g., N-(4'-chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) .
- Crystallography : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations (dihedral angle ~8.38° between aromatic rings) due to π-conjugation, stabilizing intermolecular hydrogen bonds (N–H⋯O) that form centrosymmetric dimers . Similar packing motifs are expected for the target compound.
Key Research Findings and Implications
- Structural Trends : Electron-withdrawing groups (e.g., nitro, bromo) enhance stability and intermolecular interactions but may reduce oral bioavailability.
- Activity Modulation: Substitutions at the 1- and 3-positions of the dihydropyridinone core critically influence target selectivity and potency, as seen in BMS-777607 .
- Crystallographic Tools : Software like SHELXL and ORTEP-3 are widely used for structure determination and refinement of such compounds .
This analysis highlights the importance of substituent engineering in optimizing the physicochemical and biological profiles of pyridinecarboxamide derivatives. Further studies on the target compound’s kinase inhibition and pharmacokinetics are warranted.
Biological Activity
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The compound features a dihydropyridine ring structure with a carboxamide functional group and both bromophenyl and nitrophenyl substituents. This unique combination of functional groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds in the dihydropyridine class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 0.25 μg/mL | Disruption of membrane integrity |
| Candida albicans | 0.30 μg/mL | Inhibition of ergosterol biosynthesis |
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential biosynthetic pathways .
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies show that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptotic Pathways Activation: It activates caspases, leading to programmed cell death.
Research findings indicate that the compound exhibits cytotoxicity against several cancer types, including breast and lung cancers, with IC50 values ranging from 10 to 20 μM .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: It can bind to various receptors, modulating their activity and leading to altered cellular responses.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation and bacterial viability at MIC concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
In another study focusing on lung cancer cell lines, the compound demonstrated potent antiproliferative effects. Treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. For example, dihydropyridine derivatives often require coupling aromatic amines with activated carbonyl intermediates under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), catalysts (e.g., Lewis acids like AlCl₃), and temperature control (60–120°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments, particularly the dihydropyridine ring and substituents. X-ray crystallography (using software like SHELXL or WinGX) resolves bond lengths, angles, and tautomeric forms. For instance, crystallographic studies of similar compounds revealed near-planar conformations with dihedral angles <10° between aromatic rings .
Q. How do the bromo and nitro substituents influence the compound's chemical reactivity?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution resistance but stabilizes negative charges in intermediates. The bromo substituent facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) for structural diversification. Computational studies (e.g., DFT) can predict reactivity hotspots, guiding synthetic modifications .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., tautomerism) be resolved during structural determination?
- Methodological Answer : Keto-amine vs. hydroxy-pyridine tautomers are distinguished via hydrogen-bonding patterns in X-ray data. For example, intra- and intermolecular N–H⋯O bonds in centrosymmetric dimers confirm the keto-amine form, as observed in N-(3-bromo-2-methylphenyl) analogs. Refinement tools like SIR97 improve model accuracy by integrating direct methods and least-squares Fourier techniques .
Q. What strategies optimize the compound's bioactivity through targeted structural modifications?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- Nitro group : Enhances binding to enzymes via dipole interactions.
- Bromo group : Increases lipophilicity, improving membrane permeability.
Activity is validated via enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to predict target interactions .
Q. How can computational methods evaluate the compound's interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations assess binding stability in enzyme active sites, while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, fluorine substitution in analogs improves metabolic stability by reducing CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across similar dihydropyridine derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Confounding factors like solvent polarity (e.g., DMSO vs. aqueous buffers) or impurity profiles (e.g., unreacted starting materials) must be ruled out. Meta-analysis of SAR trends identifies outliers, guiding re-synthesis and retesting .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound's therapeutic potential?
- Methodological Answer : Use cell lines overexpressing target receptors (e.g., vascular smooth muscle cells for antihypertensive studies). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT) ensure specificity. For mechanistic insights, siRNA knockdown of suspected targets validates involvement .
Tables for Key Functional Group Effects
| Substituent | Role in Reactivity | Biological Impact |
|---|---|---|
| Bromo (C₆H₄Br) | Facilitates cross-coupling | Enhances lipophilicity & target affinity |
| Nitro (C₆H₄NO₂) | Stabilizes negative charge | Increases enzyme inhibition potency |
| Dihydropyridine | Redox-active core | Modulates ion channel/receptor interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
